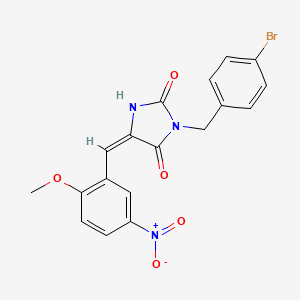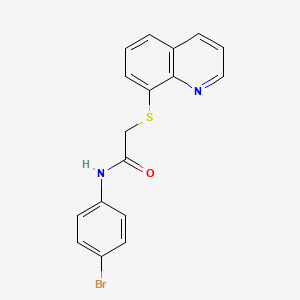![molecular formula C21H20BrN3O5S B3551639 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551639.png)
2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Vue d'ensemble
Description
2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer drug, but has since been found to have other uses as well. In
Mécanisme D'action
2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide 43-9006 works by inhibiting several different signaling pathways that are involved in cancer cell growth and survival. It targets the RAF/MEK/ERK pathway, which is involved in cell proliferation, and the VEGFR/PDGFR pathway, which is involved in angiogenesis. By inhibiting these pathways, this compound 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
This compound 43-9006 has been found to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce angiogenesis. It has also been found to have anti-inflammatory properties and can reduce the production of cytokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in experiments. It has also been extensively studied, which means that there is a lot of information available on its properties and potential uses. However, there are also limitations to using this compound 43-9006 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide 43-9006. One area of interest is its potential use in combination therapy with other drugs. It has been found to have synergistic effects with other anti-cancer drugs, and there is potential for it to be used in combination with immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis. Finally, there is potential for the development of new and improved inhibitors based on the structure of this compound 43-9006.
Applications De Recherche Scientifique
2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been used in the treatment of several types of cancer, including liver, kidney, and thyroid cancer. It has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and diabetes.
Propriétés
IUPAC Name |
2-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5S/c1-31(28,29)25(19-11-5-3-9-17(19)22)14-20(26)24-18-10-4-2-8-16(18)21(27)23-13-15-7-6-12-30-15/h2-12H,13-14H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRDOUULHGILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CO2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551584.png)

![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B3551596.png)
![N-(2,5-dichlorophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551606.png)
![3-(4-chloro-3-nitrophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3551609.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3551614.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551616.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3551623.png)

![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551642.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551654.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551670.png)